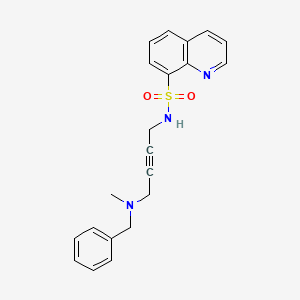

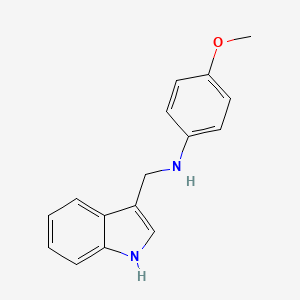

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide, also known as BMS-777607, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BMS-777607 was initially developed as a c-Met inhibitor, but recent studies have shown that it also inhibits other kinases such as VEGFR2 and Axl.

科学的研究の応用

Antimicrobial Activity

Research indicates that quinoline derivatives combined with sulfonamide moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that certain quinoline-containing scaffolds showed high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). Another example includes the synthesis of hybrid quinoline-sulfonamide complexes showing promising antibacterial and antifungal activities, with specific compounds displaying exceptional efficacy against Staphylococcus aureus and Candida albicans (Molecules, 2020).

Antimalarial and Anticancer Applications

Quinoline sulfonamides have also been evaluated for their antimalarial properties. For example, some sulfonamides were investigated for in vitro antimalarial activity and showed promising results, including a compound with excellent activity through IC50=1.2µM, attributed to the presence of a quinoxaline moiety attached to the sulfonamide ring system (Biointerface Research in Applied Chemistry, 2021). In cancer research, sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, showing significant potential in reducing cell proliferation and inducing apoptosis via activation of p38/ERK phosphorylation (Journal of Enzyme Inhibition and Medicinal Chemistry, 2015).

Novel Synthesis Approaches

Studies have also focused on developing novel synthetic approaches for creating quinoline derivatives with potential biological applications. One study described the synthesis of novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety, displaying significant cytotoxic activity, and suggesting a mechanism of action through inhibition of PI3K enzyme (Chemistry Central Journal, 2016).

特性

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-24(17-18-9-3-2-4-10-18)16-6-5-15-23-27(25,26)20-13-7-11-19-12-8-14-22-21(19)20/h2-4,7-14,23H,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFVEBLHJPJFFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444843.png)

![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B2444856.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)

![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)

![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)